molecular formula C17H16N2O3S B7744240 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Cat. No.: B7744240
M. Wt: 328.4 g/mol
InChI Key: RHQIJFCELYKQAE-UHFFFAOYSA-N
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Description

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives and thieno[2,3-d]pyrimidine precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and propionic acid analogs. Examples include:

  • 2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid
  • 2-[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Uniqueness

What sets 2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid apart is its specific ethylphenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-11-4-6-12(7-5-11)13-8-23-15-14(13)16(20)19(9-18-15)10(2)17(21)22/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIJFCELYKQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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